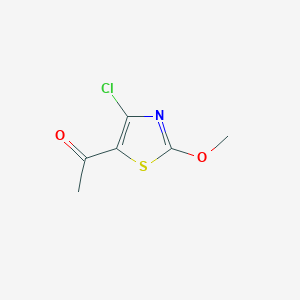

1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

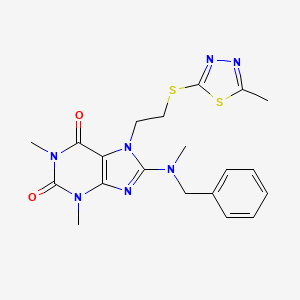

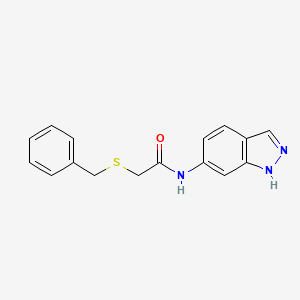

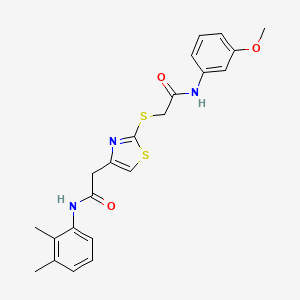

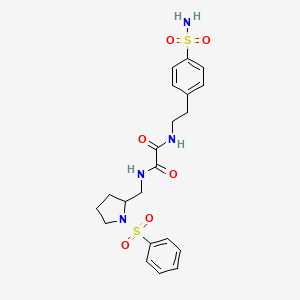

“1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone” is a chemical compound with the empirical formula C12H10ClNO2S . It has a molecular weight of 267.73 . The compound is a solid in form .

Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which consists of sulfur and nitrogen . This allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis

Thiazole compounds, including “this compound”, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C12H10ClNO2S and it has a molecular weight of 267.73 .Aplicaciones Científicas De Investigación

Enzymatic Degradation of Pollutants

Research has shown that enzymatic approaches are effective in degrading various organic pollutants in wastewater. These processes often involve redox mediators that enhance the efficiency of pollutant degradation. Enzymes such as laccases and peroxidases, in the presence of redox mediators like 2-methoxy-phenothiazine, can significantly improve the degradation of recalcitrant compounds found in industrial effluents. This suggests potential applications of similar chemical compounds in enhancing bioremediation efforts and the treatment of aromatic compounds present in wastewater (Husain & Husain, 2007).

Antioxidant Properties

Chromones and their derivatives, which share structural similarities with thiazole compounds, have been identified as potent antioxidants. These compounds can neutralize active oxygen species and interrupt free radical processes, thereby preventing or inhibiting cell impairment and various diseases. The antioxidant activity is attributed to specific functional groups within the molecules, highlighting the importance of chemical structure in determining biological activity (Yadav et al., 2014).

Electrochemical Applications

Ionic liquids and mixtures, including those with halogenated components, have been explored for their applications in electrochemical technologies. These include electroplating and energy storage, where the unique properties of halogenated ionic liquids can offer advantages in terms of efficiency and environmental impact. This area of research opens up potential applications for related halogenated compounds in developing more sustainable and efficient electrochemical systems (Tsuda, Stafford, & Hussey, 2017).

Methane Utilization

Methanotrophs, bacteria that use methane as their carbon source, demonstrate the potential of using methane to produce valuable products such as single-cell protein, biopolymers, and other compounds. This research area highlights the potential of utilizing carbon sources for biotechnological applications, suggesting that chemically related compounds might be used to facilitate or enhance these biological processes (Strong, Xie, & Clarke, 2015).

Mecanismo De Acción

While the specific mechanism of action for “1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone” is not available, thiazole compounds are known to behave unpredictably when entering physiological systems. They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-3(9)4-5(7)8-6(10-2)11-4/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLZOKSYFFVPGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2882669.png)

![3,4,5-trimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2882674.png)

![N-(3,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882677.png)

![6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2882678.png)

![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2882684.png)

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2882685.png)

![3-(4-ethylphenyl)-8-fluoro-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2882687.png)